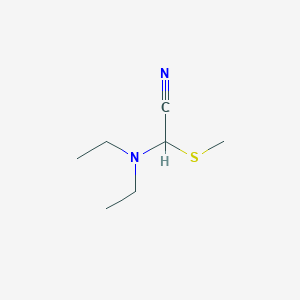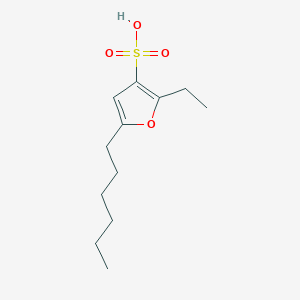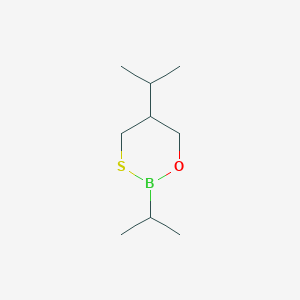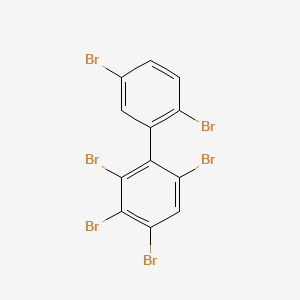
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of carbamic acid, featuring a 2-fluoroethyl group and a 4-nitrophenyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester typically involves the reaction of 2-fluoroethylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving mild temperatures and solvents like ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, under atmospheric pressure and room temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-fluoroethylamine and 4-aminophenol.
Hydrolysis: Carbamic acid and 4-nitrophenol.
科学研究应用
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester group can be targeted by nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-bromoethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-iodoethyl)-, 4-nitrophenyl ester
Uniqueness
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
属性
| 110101-82-1 | |
分子式 |
C9H9FN2O4 |
分子量 |
228.18 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI 键 |
KGGKJNLGKVDVCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)

